![molecular formula C18H18N4O2S B7460235 N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B7460235.png)
N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide, also known as SU6656, is a small molecule inhibitor of the Src family of tyrosine kinases. Src kinases play a key role in cell signaling pathways that regulate cell growth, differentiation, and survival.
Mécanisme D'action
N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide inhibits the activity of Src kinases by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its downstream targets, thereby blocking the signaling pathway. N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide has been shown to be a selective inhibitor of Src kinases, with little or no effect on other kinases.
Biochemical and Physiological Effects
The inhibition of Src kinases by N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide has been shown to have several biochemical and physiological effects. In cancer cells, N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide has been shown to inhibit cell proliferation, migration, and invasion. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide has several advantages for lab experiments. It is a selective inhibitor of Src kinases, which makes it a useful tool for studying the role of these kinases in cellular processes. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are also some limitations to using N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide in lab experiments. It has been shown to have off-target effects on other kinases at high concentrations, which can complicate data interpretation. In addition, the effectiveness of N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide can vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for research on N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide. One area of interest is the development of new inhibitors that are more potent and selective than N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide. Another area of interest is the investigation of the role of Src kinases in other diseases, such as Alzheimer's disease and osteoporosis. Finally, there is interest in developing new therapeutic strategies that target Src kinases, either alone or in combination with other drugs, for the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide involves several steps. The first step is the synthesis of 6-phenylpyrimidine-4-amine, which is then reacted with 4-bromo-N,N-dimethylaniline to form N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide. The final product is purified by column chromatography.
Applications De Recherche Scientifique
N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to inhibit the activity of Src kinases, which are involved in several cellular processes, including cell proliferation, migration, and invasion. N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide has been used in various studies to investigate the role of Src kinases in cancer and other diseases.
Propriétés
IUPAC Name |
N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-22(2)25(23,24)16-10-8-15(9-11-16)21-18-12-17(19-13-20-18)14-6-4-3-5-7-14/h3-13H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFJKJMNHRIFEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC2=NC=NC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(E)-2-(3-fluorophenyl)ethenyl]-5-methyl-4-nitro-1,2-oxazole](/img/structure/B7460158.png)
![5-[[2-(4-Fluorophenyl)acetyl]amino]-2-hydroxybenzoic acid](/img/structure/B7460161.png)
![2-[(2-Naphthalen-2-ylacetyl)amino]-5-phenylthiophene-3-carboxamide](/img/structure/B7460176.png)
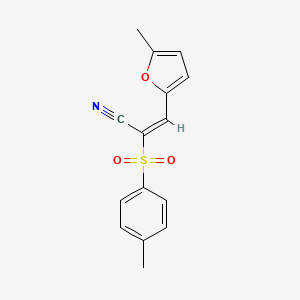
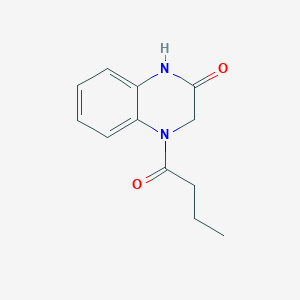
![3-[(E)-2-[4-(difluoromethoxy)phenyl]ethenyl]-5-methyl-4-nitro-1,2-oxazole](/img/structure/B7460186.png)
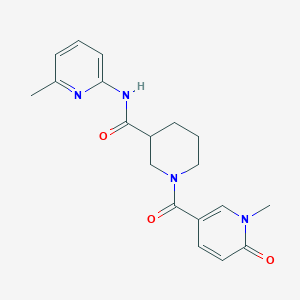
![2,2-diphenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B7460199.png)
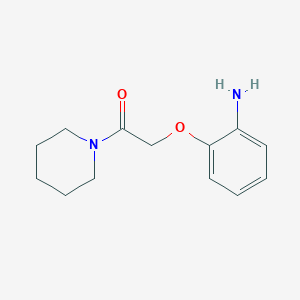
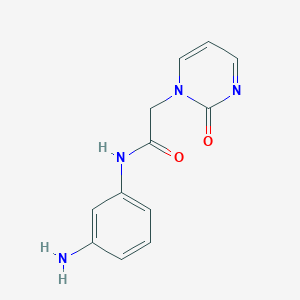
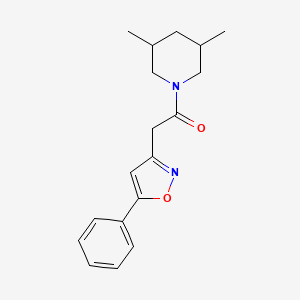
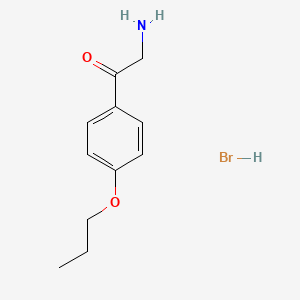
![N-cycloheptyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7460259.png)
![N-cyclohexyl-1-[2-(4-methylanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B7460269.png)